

"CAS number and chemical identifiers for 3-(2-Aminopropyl)benzyl alcohol"

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Compound of Interest

Compound Name: 3-(2-Aminopropyl)benzyl alcohol

Cat. No.: B8576267

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Technical Guide: 3-(2-Aminopropyl)benzyl alcohol

An In-depth Analysis of Chemical Identification, Synthesis, and Biological Context

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound **3-(2-Aminopropyl)benzyl alcohol** is not a commercially available substance with a registered CAS number or extensive published data. This guide provides predicted identifiers, a plausible synthetic route based on established chemical principles, and detailed information on its structural isomer, α -(α -Aminopropyl)benzyl alcohol (2-amino-1-phenyl-1-butanol), to serve as a reference.

Chemical Structure and Identifiers

The chemical structure of **3-(2-Aminopropyl)benzyl alcohol** is characterized by a benzyl alcohol backbone with a 2-aminopropyl group attached at the meta (3) position of the phenyl ring. Due to the lack of experimental data for this specific molecule, the following table includes its predicted chemical identifiers alongside the experimentally determined identifiers for its close structural isomer, α -(α -Aminopropyl)benzyl alcohol (CAS Number: 5897-76-7)[1][2].

Identifier	3-(2-Aminopropyl)benzyl alcohol (Predicted)	α -(α -Aminopropyl)benzyl alcohol (2-amino-1-phenyl-1-butanol)[1][2]
IUPAC Name	(3-(2-aminopropyl)phenyl)methanol	2-amino-1-phenylbutan-1-ol
CAS Number	Not Assigned	5897-76-7
Molecular Formula	C10H15NO	C10H15NO
Molecular Weight	165.23 g/mol	165.23 g/mol
SMILES	<chem>CC(N)Cc1cccc(c1)CO</chem>	<chem>CCC(N)C(O)c1ccccc1</chem>
InChI	InChI=1S/C10H15NO/c1-8(11)6-9-3-2-4-10(5-9)7-12/h2-5,8,12H,6-7,11H2,1H3	InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3
InChIKey	Predicted	FZGAXGPIOLWEAX-UHFFFAOYSA-N

Physicochemical Properties of α -(α -Aminopropyl)benzyl alcohol

The following table summarizes the known physicochemical properties of the isomer 2-amino-1-phenyl-1-butanol.

Property	Value
Melting Point	79-80 °C (dl-threo-Form)[1]
Boiling Point	Not available
Solubility	Freely soluble in alcohol; moderately soluble in chloroform, benzene; sparingly soluble in petroleum ether[1]
pKa	12.07 \pm 0.45 (Predicted)[1]

Proposed Synthesis of 3-(2-Aminopropyl)benzyl alcohol

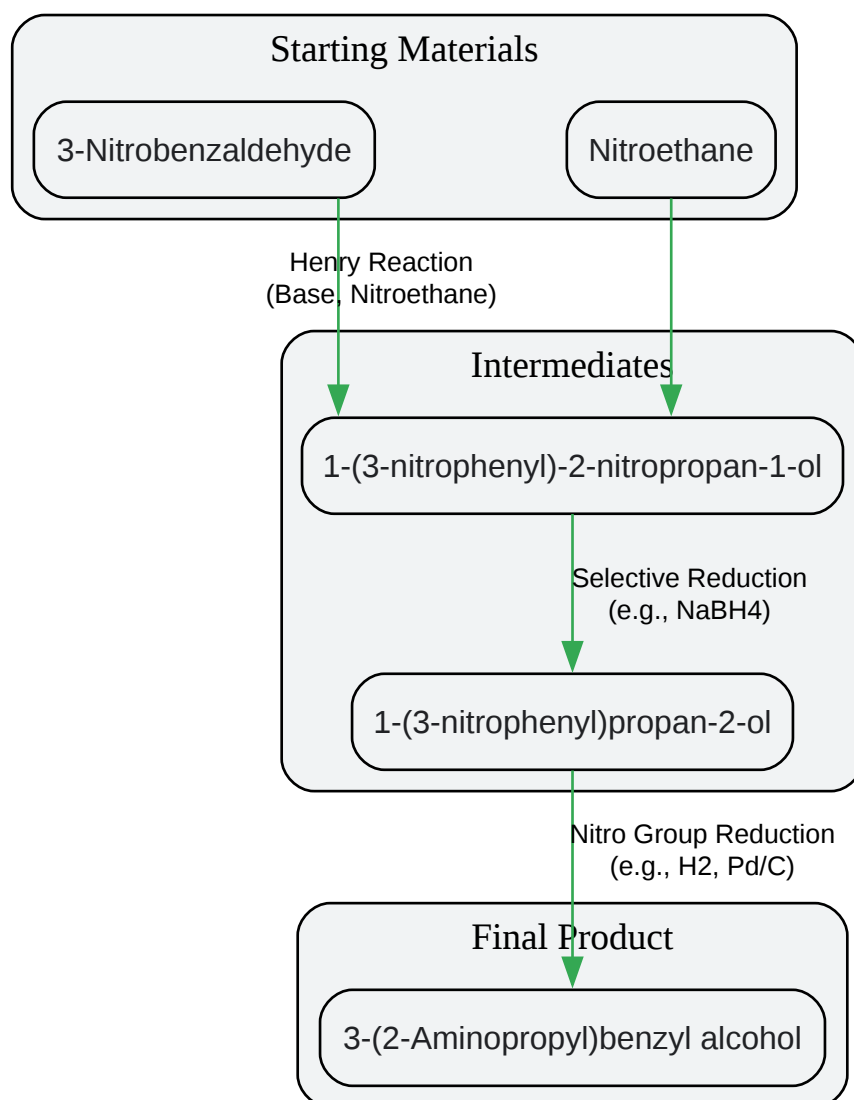
A plausible synthetic route for **3-(2-Aminopropyl)benzyl alcohol** can be conceptualized starting from 3-nitrobenzaldehyde. This multi-step synthesis involves a Henry reaction, followed by protection of the alcohol, reduction of the nitro group, and subsequent deprotection.

Step 1: Henry Reaction 3-nitrobenzaldehyde is reacted with nitroethane in the presence of a base (e.g., sodium hydroxide) to form 1-(3-nitrophenyl)-2-nitropropan-1-ol.

Step 2: Reduction of the Aldehyde The aldehyde functional group in 1-(3-nitrophenyl)-2-nitropropan-1-ol is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent. This yields 1-(3-nitrophenyl)propan-2-ol.

Step 3: Reduction of the Nitro Group The nitro group of 1-(3-nitrophenyl)propan-2-ol is reduced to a primary amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields **3-(2-aminopropyl)benzyl alcohol**.

DOT Script for Proposed Synthesis Workflow:



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Caption: Proposed synthetic workflow for **3-(2-Aminopropyl)benzyl alcohol**.

Biological Activity and Signaling Pathways (Based on Phenylpropanolamine Analogues)

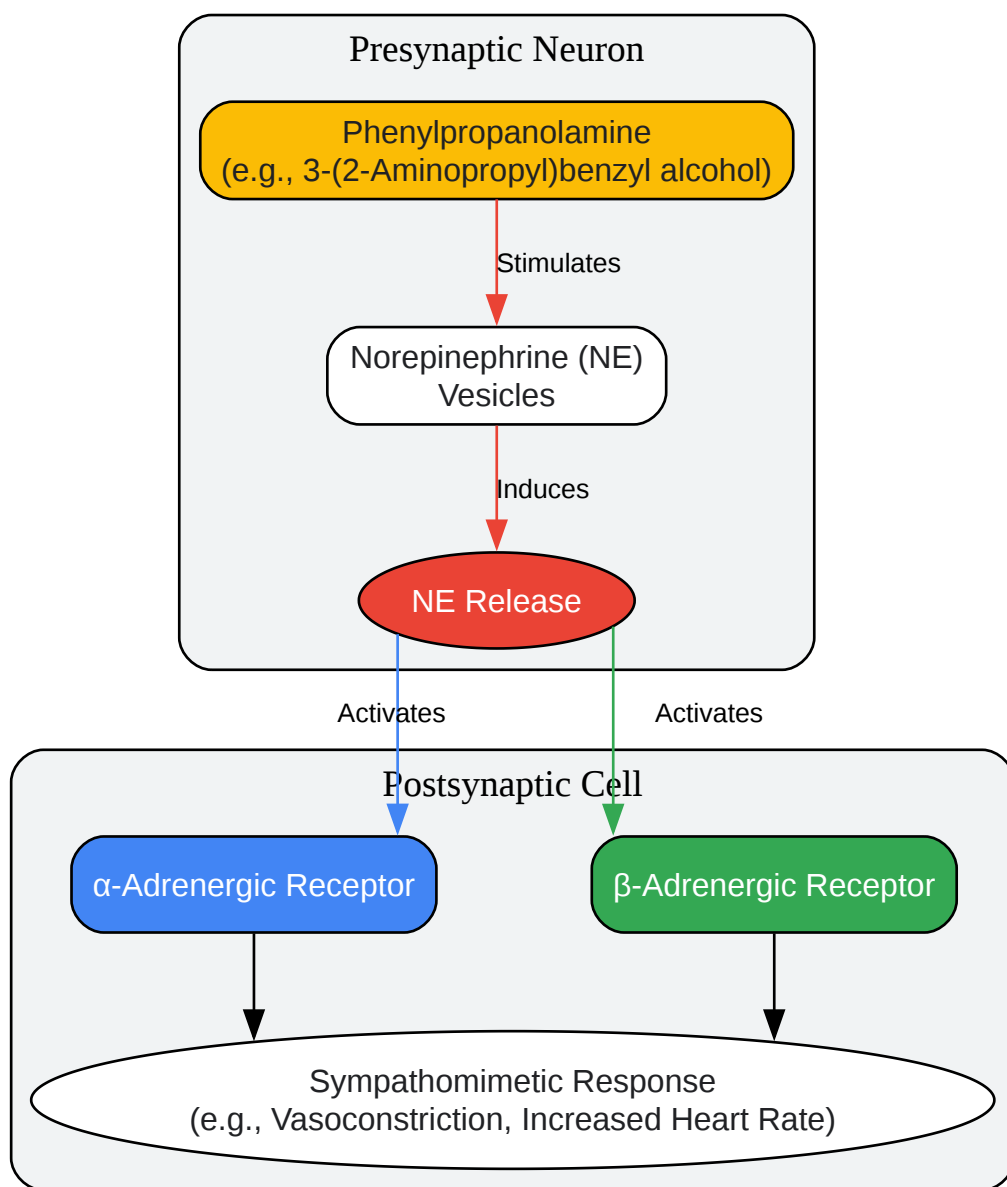
While no specific biological data exists for **3-(2-Aminopropyl)benzyl alcohol**, its structural similarity to phenylpropanolamine (PPA), also known as norephedrine, suggests it may exhibit sympathomimetic activity. PPA acts as a non-selective adrenergic receptor agonist and a norepinephrine reuptake inhibitor[3].

The primary mechanism of action for phenylpropanolamines involves the release of endogenous norepinephrine from adrenergic nerve terminals. The released norepinephrine then activates both α - and β -adrenergic receptors, leading to a sympathomimetic response[4].

- α -Adrenergic Receptor Activation: Leads to vasoconstriction, which was the basis for its use as a nasal decongestant[4][5].
- β -Adrenergic Receptor Activation: Can result in increased heart rate and contractility, as well as bronchodilation[4].

Due to an increased risk of hemorrhagic stroke, phenylpropanolamine is no longer widely used in human medicine[3].

DOT Script for Phenylpropanolamine Signaling Pathway:



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Caption: Adrenergic signaling pathway of phenylpropanolamine analogues.

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